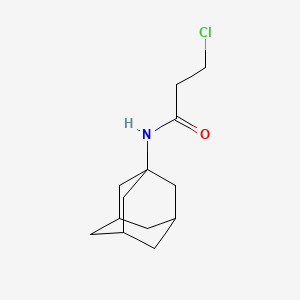

Propionamide, N-(1-adamantyl)-3-chloro-

Description

Contextualization within Amide Functional Group Chemistry

The core of N-(1-adamantyl)-3-chloro-propionamide is the amide functional group, one of the most fundamental and prevalent linkages in organic chemistry and biochemistry. ontosight.ai Amides are characterized by a carbonyl group bonded to a nitrogen atom. ontosight.ai This arrangement results in a planar structure due to resonance, which imparts significant stability to the amide bond. ontosight.ai

Amides are generally polar molecules capable of acting as both hydrogen bond donors and acceptors, a property that influences their solubility and intermolecular interactions. ontosight.ai They are less reactive than other carboxylic acid derivatives, such as esters and acid chlorides, a characteristic that contributes to their stability in various chemical and biological environments. ontosight.ai The presence of the amide linkage in N-(1-adamantyl)-3-chloro-propionamide is a key determinant of its chemical behavior and potential interactions with other molecules.

Table 1: General Properties of Amide Functional Groups

| Property | Description |

|---|---|

| Structure | A carbonyl group (C=O) bonded to a nitrogen atom (N). |

| Polarity | Generally polar due to the electronegativity difference between oxygen, nitrogen, and carbon. |

| Hydrogen Bonding | Primary and secondary amides can act as both hydrogen bond donors and acceptors. Tertiary amides can only act as hydrogen bond acceptors. |

| Reactivity | Less reactive than other carboxylic acid derivatives towards nucleophilic acyl substitution. |

| Stability | The amide bond is notably stable, a key feature in the structure of peptides and proteins. |

Rationale for the Investigation of Adamantyl-Substituted Organic Compounds

The incorporation of an adamantyl group, a bulky, rigid, and highly lipophilic polycyclic hydrocarbon, into organic molecules is a well-established strategy in medicinal chemistry and materials science. This diamondoid structure confers several desirable properties to a parent molecule.

The primary rationale for investigating adamantyl-substituted compounds includes:

Increased Lipophilicity: The adamantyl moiety significantly enhances the fat-solubility of a compound, which can improve its ability to cross biological membranes.

Metabolic Stability: The rigid, cage-like structure of adamantane (B196018) is resistant to metabolic degradation, which can increase the in vivo half-life of a drug.

Pharmacophore Scaffolding: The defined three-dimensional shape of the adamantyl group can serve as a rigid scaffold to orient other functional groups for optimal interaction with biological targets.

Modulation of Physicochemical Properties: The introduction of an adamantyl group can influence a compound's melting point, boiling point, and solubility.

The presence of the N-(1-adamantyl) group in the target molecule is therefore a deliberate design choice aimed at leveraging these advantageous properties.

Table 2: Key Characteristics of the Adamantyl Group in Organic Compounds

| Characteristic | Implication in Molecular Design |

|---|---|

| High Lipophilicity | Can enhance membrane permeability and oral bioavailability. |

| Metabolic Resistance | Can lead to longer-lasting therapeutic effects. |

| Rigid Structure | Provides a predictable and stable orientation of substituents. |

| Bulky Volume | Can influence receptor binding and selectivity. |

Historical Context and Current Research Landscape of Propionamide (B166681) Derivatives

Propionamide and its derivatives have a long history in chemical research and have found applications in various fields. Propionamide itself is the amide of propanoic acid. nih.gov The investigation of propionamide derivatives has been particularly fruitful in the area of pharmaceuticals.

Historically, modifications of the propionamide backbone have led to the discovery of compounds with a wide range of biological activities. For instance, certain propionamide derivatives have been explored for their potential as anticonvulsant, analgesic, and antimicrobial agents. The substitution pattern on the nitrogen atom and on the propyl chain allows for a high degree of structural diversity, enabling the fine-tuning of a molecule's properties.

Current research continues to explore the vast chemical space of propionamide derivatives. The focus often lies on synthesizing novel analogs with improved efficacy, selectivity, and pharmacokinetic profiles. The synthesis of compounds like N-(1-adamantyl)-3-chloro-propionamide is a logical extension of this ongoing research, combining the established propionamide scaffold with the unique properties of the adamantyl group to create new molecular entities with potentially novel applications. A related compound, Propionamide, N-(1-adamantyl)-3-(dimethylamino)-, has been noted for its potential applications in the pharmaceutical industry. ontosight.ai

Properties

CAS No. |

25717-05-9 |

|---|---|

Molecular Formula |

C13H20ClNO |

Molecular Weight |

241.76 g/mol |

IUPAC Name |

N-(1-adamantyl)-3-chloropropanamide |

InChI |

InChI=1S/C13H20ClNO/c14-2-1-12(16)15-13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,1-8H2,(H,15,16) |

InChI Key |

SHWIIKLJYCCNSU-UHFFFAOYSA-N |

SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)CCCl |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)CCCl |

Other CAS No. |

25717-05-9 |

Origin of Product |

United States |

Synthetic Methodologies for N 1 Adamantyl 3 Chloro Propionamide

Direct Amidation Strategies

Direct amidation stands as the most straightforward pathway to construct the target amide bond. This typically involves the reaction of the nucleophilic 1-adamantylamine with an activated form of 3-chloropropionic acid, most commonly the acyl chloride.

Reaction of 1-Adamantylamine with 3-Chloropropionyl Chloride

The most common method for the synthesis of N-(1-adamantyl)-3-chloro-propionamide is the nucleophilic acyl substitution reaction between 1-adamantylamine and 3-chloropropionyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, involves the attack of the primary amine on the electrophilic carbonyl carbon of the acid chloride, leading to the formation of a tetrahedral intermediate which then collapses to form the amide and releases hydrogen chloride (HCl) as a byproduct. organic-chemistry.orgwikipedia.org

Due to the formation of HCl, a base is required to neutralize the acid and prevent the protonation of the unreacted 1-adamantylamine, which would render it non-nucleophilic and halt the reaction. organic-chemistry.org

Optimization of Reaction Conditions: Solvent Effects, Temperature, and Stoichiometry

The efficiency of the amidation reaction is highly dependent on the careful optimization of several key parameters, including the choice of solvent, reaction temperature, and the stoichiometry of the reactants and base.

Solvent Effects: The choice of solvent can significantly influence the reaction rate and yield. The Schotten-Baumann reaction is often performed in a two-phase system, consisting of an organic solvent to dissolve the amine and acid chloride, and an aqueous phase containing an inorganic base. wikipedia.org Common organic solvents include dichloromethane (B109758) or diethyl ether. wikipedia.org The use of a biphasic system helps to sequester the generated HCl in the aqueous phase, preventing it from interfering with the reaction in the organic phase.

Temperature: The acylation of amines is typically an exothermic reaction. cam.ac.uk Therefore, the reaction is often carried out at reduced temperatures, such as 0 °C, especially during the addition of the acyl chloride, to control the reaction rate and minimize potential side reactions. After the initial addition, the reaction is often allowed to warm to room temperature to ensure completion.

Stoichiometry: To ensure the complete consumption of the limiting reagent, a slight excess of one of the reactants is often used. In the case of the reaction between 1-adamantylamine and 3-chloropropionyl chloride, a slight excess of the amine can be used to drive the reaction to completion. Crucially, at least one equivalent of a base must be used to neutralize the HCl produced. Often, a slight excess of the base is employed to ensure the reaction medium remains basic.

Below is an interactive data table summarizing the typical reaction conditions and their impact on the synthesis of N-substituted amides.

| Parameter | Condition | Rationale | Potential Outcome |

| Solvent | Dichloromethane/Water (Biphasic) | Dissolves reactants and sequesters HCl byproduct. | High yield, clean reaction. |

| Tetrahydrofuran (THF) | Good solvent for both reactants. | May require an organic base. | |

| Temperature | 0 °C to Room Temperature | Controls exothermicity and prevents side reactions. | Improved selectivity and yield. |

| Reflux | May be required for less reactive substrates. | Potential for increased byproducts. | |

| Base | Sodium Hydroxide (B78521) (aq) | Inexpensive and effective for biphasic systems. | Efficient neutralization of HCl. |

| Triethylamine | Organic base, soluble in organic solvents. | Useful for single-phase reactions. | |

| Stoichiometry | ~1.1 eq. of Amine | Drives the reaction to completion. | Maximizes conversion of the acid chloride. |

| >1.0 eq. of Base | Ensures complete neutralization of HCl. | Prevents amine protonation and reaction stoppage. |

Role of Base Catalysis in Amide Bond Formation

The role of the base in the Schotten-Baumann reaction is multifaceted and critical for the successful formation of the amide. organic-chemistry.org Its primary function is to act as an acid scavenger, neutralizing the hydrogen chloride that is generated during the reaction. organic-chemistry.orgwebsite-files.com This is essential because if the HCl is not neutralized, it will react with the starting amine to form an ammonium (B1175870) salt. This protonated amine is no longer nucleophilic and cannot react with the acid chloride, effectively stopping the desired reaction. organic-chemistry.org

In a typical biphasic system using an aqueous inorganic base like sodium hydroxide, the neutralization occurs in the aqueous phase. wikipedia.org The amine and acid chloride react in the organic phase, and the resulting HCl is extracted into the aqueous phase where it is neutralized. This separation ensures that the concentration of the reactive amine in the organic phase remains high.

Alternative and Advanced Synthetic Approaches

Beyond direct amidation, other synthetic methodologies can be explored for the preparation of N-(1-adamantyl)-3-chloro-propionamide and its analogs. These can offer advantages in terms of starting material availability or applicability to library synthesis.

Exploration of Halogenated Hydrocarbon Amination Reactions for Analogous Structures

An alternative approach to forming the N-adamantyl bond involves the reaction of a halogenated adamantane (B196018), such as 1-bromoadamantane (B121549) or 1-chloroadamantane, with a suitable amide nucleophile. This method is particularly useful when the corresponding amine is less accessible or more expensive than the halogenated derivative.

Recent studies have shown that N-(adamantan-1-yl)amides can be synthesized in good yields by reacting 1-bromoadamantane with carboxylic acid amides in the presence of manganese catalysts. researchgate.netpleiades.online This reaction proceeds through the formation of the 1-adamantyl cation, which is then trapped by the amide nucleophile. researchgate.net While this specific reaction uses a different amide, the principle could be applied to the synthesis of the target molecule by using 3-chloropropionamide (B146405) as the nucleophile.

The generalized reaction is as follows:

This method provides a convergent approach to N-adamantyl amides and can be a valuable alternative to the direct acylation of 1-adamantylamine.

Investigation of Solid-Phase Synthesis Techniques for Propionamide (B166681) Scaffolds

Solid-phase synthesis offers a powerful platform for the preparation of libraries of compounds for screening and lead optimization. While often associated with peptide synthesis, solid-phase techniques are also applicable to the synthesis of small molecules, including N-alkyl amides. nih.govresearchgate.netdtu.dk

For the synthesis of N-(1-adamantyl)-3-chloro-propionamide and its analogs on a solid support, a resin functionalized with a suitable linker would be the starting point. For instance, a resin that allows for the attachment and subsequent cleavage of an amine could be used. 1-Adamantylamine could be attached to the resin, followed by acylation with 3-chloropropionyl chloride in solution. After the reaction, the desired product would be cleaved from the solid support.

Alternatively, a strategy could involve the attachment of a propionic acid derivative to the resin, followed by activation and reaction with 1-adamantylamine in solution. The final product would then be cleaved from the resin.

The key advantages of solid-phase synthesis include the ease of purification, as excess reagents and byproducts can be washed away from the resin-bound product, and the potential for automation, which is highly beneficial for the rapid synthesis of multiple analogs. luxembourg-bio.com

Green Chemistry Principles in Propionamide Synthesis

The integration of green chemistry principles into the synthesis of N-(1-adamantyl)-3-chloro-propionamide is critical for developing environmentally benign and sustainable manufacturing processes. Traditional amide synthesis often involves stoichiometric activating agents and hazardous solvents, leading to significant waste. ucl.ac.uk Green approaches aim to mitigate these issues through various strategies.

One key principle is the use of catalytic methods. Boric acid, for instance, has been demonstrated as an effective catalyst for the direct amidation of carboxylic acids and amines, proceeding through a mixed anhydride (B1165640) intermediate and regenerating the catalyst. sciepub.com This approach avoids the use of toxic coupling reagents. Another advanced catalytic method involves enzymatic synthesis. Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze direct amide bond formation under mild conditions in green solvents like cyclopentyl methyl ether, often resulting in high yields and eliminating the need for extensive purification. nih.gov

The selection of solvents is another cornerstone of green synthesis. Replacing hazardous solvents like dichloromethane or DMF with more sustainable alternatives is crucial. 2-Methyltetrahydrofuran (2-MeTHF), a bio-based solvent, has been shown to be an effective medium for green amide bond activation. sciepub.com Whenever feasible, performing reactions in water or even under solvent-free conditions represents the ideal scenario, significantly reducing the environmental impact. researchgate.net

Furthermore, the concept of flow chemistry offers a safer and more efficient alternative to traditional batch processing for the synthesis of precursors like 3-chloropropionyl chloride. nih.gov Continuous flow reactors allow for precise control over reaction parameters, reduce reaction times, and can handle hazardous intermediates more safely, aligning with the principles of inherent safety and waste minimization. nih.gov Electrosynthesis also presents a promising green route for amide formation, utilizing electricity to drive the reaction and often avoiding the need for chemical oxidants or reductants. rsc.org

The table below illustrates a comparative analysis of traditional versus green chemistry approaches for the synthesis of N-(1-adamantyl)-3-chloro-propionamide.

| Parameter | Traditional Method (e.g., Schotten-Baumann) | Green Chemistry Approach (e.g., Catalytic) |

| Activating Agent | Stoichiometric (e.g., Thionyl Chloride, DCC) | Catalytic (e.g., Boric Acid, Lipase) |

| Solvent | Chlorinated Solvents (e.g., DCM, Chloroform) | Green Solvents (e.g., 2-MeTHF, Water, None) |

| Byproducts | Significant inorganic/organic waste | Minimal (e.g., Water) |

| Atom Economy | Low | High |

| Safety | Use of toxic/corrosive reagents | Milder conditions, reduced hazards |

Purification Techniques and Yield Optimization

Optimizing the yield and ensuring the high purity of the final product are paramount in the synthesis of N-(1-adamantyl)-3-chloro-propionamide. This involves a systematic approach to refining reaction conditions and employing effective purification protocols.

Yield optimization is a multifaceted process that depends on variables such as temperature, reaction time, and the choice of catalyst and solvent. ucl.ac.uk A systematic study of these parameters is essential to maximize product formation while minimizing byproducts. For the acylation of 1-aminoadamantane, for example, optimizing the molar ratio of reactants and the amount of base used can significantly impact the yield.

The following table presents hypothetical data on yield optimization by varying reaction conditions.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | None (Base only) | Dichloromethane | 25 | 4 | 75 |

| 2 | Boric Acid (10) | Toluene | 110 (reflux) | 8 | 88 |

| 3 | Boric Acid (25) | Toluene | 110 (reflux) | 5 | 92 |

| 4 | CALB (Enzyme) | 2-MeTHF | 50 | 24 | 95 |

Chromatographic Separation Methods for Product Isolation

Column chromatography is a standard and effective method for the isolation of N-(1-adamantyl)-3-chloro-propionamide from the crude reaction mixture, separating it from unreacted starting materials and byproducts. Given the structure of the compound, which contains a bulky, nonpolar adamantyl group and a more polar amide function, normal-phase chromatography is highly suitable.

A typical setup involves using silica (B1680970) gel as the stationary phase. The selection of the mobile phase (eluent) is critical for achieving good separation. A solvent system consisting of a nonpolar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297) is commonly employed. The polarity of the eluent is gradually increased by raising the proportion of ethyl acetate, which allows for the sequential elution of compounds based on their polarity. Progress can be monitored using Thin Layer Chromatography (TLC). nih.gov

For higher purity requirements or for analytical purposes, High-Performance Liquid Chromatography (HPLC) can be used. Reversed-phase HPLC (RP-HPLC) on C18-modified silica columns is particularly effective for adamantane derivatives. researchgate.net The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with a small amount of an acid like formic acid to improve peak shape. nih.gov

The table below summarizes typical chromatographic conditions for purification.

| Technique | Stationary Phase | Mobile Phase (Eluent) | Detection |

| Flash Chromatography | Silica Gel (SiO₂) | Hexane/Ethyl Acetate Gradient (e.g., 9:1 to 7:3) | TLC with KMnO₄ stain |

| RP-HPLC | C18-modified Silica | Acetonitrile/Water + 0.1% Formic Acid | UV (e.g., 210 nm) |

Crystallization and Recrystallization Protocols for Purity Enhancement

Crystallization is a powerful technique for the final purification of solid compounds like N-(1-adamantyl)-3-chloro-propionamide. google.com This method relies on the differences in solubility between the desired product and impurities in a given solvent at different temperatures. For amides, recrystallization is often the method of choice. researchgate.net

The process involves dissolving the crude product in a minimum amount of a suitable hot solvent to create a saturated solution. As the solution slowly cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities tend to remain dissolved in the solvent (mother liquor). The choice of solvent is crucial; an ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures. Solvents like ethanol, acetone, acetonitrile, or mixtures such as methanol-water have proven effective for purifying adamantane derivatives and amides. researchgate.netresearchgate.net After cooling, the purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried. nih.gov

| Solvent System | Procedure | Expected Outcome |

| Ethanol | Dissolve crude solid in hot ethanol, allow to cool slowly to room temperature, then chill in an ice bath. | Formation of well-defined crystals, high purity. |

| Acetonitrile | Dissolve product in a minimum of hot acetonitrile, let the solution cool to room temperature. | Often yields very pure crystalline product for amides. researchgate.net |

| Methanol/Water | Dissolve in hot methanol, add water dropwise until turbidity persists, then re-heat to clarify and cool slowly. | Effective for compounds with intermediate polarity. |

| Chloroform | Used for recrystallizing similar compounds like N-(1-adamantyl)acrylamide. | A potential solvent for achieving high purity. |

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity of atoms can be established.

The ¹H NMR spectrum of Propionamide (B166681), N-(1-adamantyl)-3-chloro- is anticipated to exhibit distinct signals corresponding to the protons of the adamantyl cage, the ethyl bridge of the propionamide, and the amide N-H proton.

The adamantyl group's high symmetry results in a characteristic set of proton signals. The protons attached to the methine carbons (CH) are expected to appear as a broad singlet, while the methylene (B1212753) protons (CH₂) will likely present as another distinct, broad signal at a slightly different chemical shift.

The protons of the 3-chloropropionamide (B146405) moiety would appear as two triplets. The methylene group adjacent to the chlorine atom (Cl-CH₂-) is expected to be deshielded and resonate at a lower field compared to the methylene group adjacent to the carbonyl group (-CH₂-C=O). The amide proton (N-H) would typically appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Adamantyl CH | ~2.1 | Broad Singlet |

| Adamantyl CH₂ | ~1.7 | Broad Singlet |

| Cl-CH₂- | ~3.8 | Triplet |

| -CH₂-C=O | ~2.5 | Triplet |

| N-H | Variable | Broad Singlet |

Note: This is a predictive table. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For Propionamide, N-(1-adamantyl)-3-chloro-, distinct signals are expected for the carbonyl carbon, the carbons of the adamantyl cage, and the carbons of the chloropropyl chain.

The carbonyl carbon (C=O) of the amide is expected to be the most deshielded, appearing at the lowest field in the spectrum. The adamantyl group will show characteristic signals for its quaternary, methine, and methylene carbons. The two methylene carbons of the chloropropyl chain will have distinct chemical shifts due to the differing electronic effects of the adjacent chlorine atom and carbonyl group.

Expected ¹³C NMR Data:

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C=O (Amide) | ~170 |

| C (quaternary, Adamantyl) | ~50 |

| CH (Adamantyl) | ~40 |

| CH₂ (Adamantyl) | ~30 |

| Cl-CH₂- | ~40 |

| -CH₂-C=O | ~35 |

Note: This is a predictive table. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and confirm the molecular connectivity, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between adjacent protons. For instance, it would show a cross-peak between the two methylene groups of the propionamide chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon signals in the adamantyl and chloropropyl moieties.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of Propionamide, N-(1-adamantyl)-3-chloro- would be dominated by the characteristic absorption bands of the amide group.

N-H Stretch: A prominent band is expected in the region of 3300 cm⁻¹ corresponding to the N-H stretching vibration.

C=O Stretch (Amide I band): A strong, sharp absorption band around 1640 cm⁻¹ is characteristic of the carbonyl stretch in a secondary amide.

N-H Bend (Amide II band): Another significant band is expected around 1550 cm⁻¹ due to the N-H bending vibration coupled with C-N stretching.

C-H Stretches: Absorptions corresponding to the C-H stretching of the adamantyl and propyl groups would appear around 2850-2950 cm⁻¹.

C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, would be indicative of the C-Cl stretching vibration.

Expected FT-IR Data:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | ~3300 |

| C-H Stretch (sp³) | 2850-2950 |

| C=O Stretch (Amide I) | ~1640 |

| N-H Bend (Amide II) | ~1550 |

| C-Cl Stretch | 600-800 |

Note: This is a predictive table. Actual experimental values may vary.

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The adamantyl cage, with its high symmetry, would be expected to show strong Raman signals. The C-C stretching vibrations of the adamantane (B196018) skeleton would be prominent. The C=O stretch of the amide is also Raman active. While the C-Cl stretch is often weak in Raman spectra, it may still be observable. This technique would be valuable in confirming the presence and integrity of the adamantyl framework within the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and structural details of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to measure the mass of a molecule with extremely high accuracy. This precision allows for the determination of the elemental formula of a compound from its exact mass. nih.govnih.gov For Propionamide, N-(1-adamantyl)-3-chloro-, which has a chemical formula of C₁₃H₂₀ClNO, the theoretical monoisotopic mass can be calculated. HRMS analysis would be expected to yield a measured mass that corresponds to this theoretical value with an error of less than 5 ppm, thereby confirming the elemental composition. nih.gov Modern high-resolution mass analyzers, such as Time-of-Flight (TOF) or Orbitrap systems, are capable of achieving this level of accuracy. uab.edunih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules without causing significant fragmentation. nih.govresearcher.life When analyzing Propionamide, N-(1-adamantyl)-3-chloro- by ESI-MS, the primary ion expected in positive ion mode would be the protonated molecule, [M+H]⁺. Given the molecular weight of approximately 241.76 g/mol , this would appear at an m/z of approximately 242.13. It is also common in ESI-MS to observe adducts with alkali metal ions, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), which may be present as trace impurities. unm.edu Multistage mass spectrometry (MSⁿ) experiments can be performed to induce fragmentation and gain further structural information. nih.govresearchgate.net

Illustrative ESI-MS Data for Propionamide, N-(1-adamantyl)-3-chloro- This table represents typical ions that would be expected in an ESI-MS analysis.

| Ion Species | Chemical Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | [C₁₃H₂₁ClNO]⁺ | 242.1306 |

| [M+Na]⁺ | [C₁₃H₂₀ClNNaO]⁺ | 264.1126 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. mdpi.comresearchgate.net It would be utilized to assess the purity of a sample of Propionamide, N-(1-adamantyl)-3-chloro- and to detect any volatile impurities remaining from its synthesis. The gas chromatogram would show a primary peak for the target compound and smaller peaks for any impurities.

The mass spectrometer, typically using electron ionization (EI), fragments the molecules, producing a characteristic mass spectrum that acts as a molecular fingerprint. docbrown.info The fragmentation of Propionamide, N-(1-adamantyl)-3-chloro- would likely involve cleavage of the C-C and C-Cl bonds. Key predicted fragments would include the highly stable adamantyl cation and ions resulting from the loss of a chlorine atom or the entire chloropropionyl group. docbrown.info

Table of Predicted Key Fragments in the EI-MS of Propionamide, N-(1-adamantyl)-3-chloro- This table shows plausible fragments based on the compound's structure. The base peak is the most abundant fragment.

| m/z | Predicted Fragment Ion |

|---|---|

| 241/243 | [C₁₃H₂₀ClNO]⁺ (Molecular ion, M⁺, showing 3:1 isotopic pattern for ³⁵Cl/³⁷Cl) |

| 135 | [C₁₀H₁₅]⁺ (Adamantyl cation, often the base peak for adamantane derivatives) |

| 206 | [M-Cl]⁺ (Loss of chlorine atom) |

| 151 | [C₁₀H₁₅NH₂]⁺ (Adamantylamine fragment) |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Impurities

For impurities that are not sufficiently volatile or stable for GC-MS analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. rsc.orgnih.gov This technique separates compounds in a liquid mobile phase before they are ionized and detected by the mass spectrometer. qub.ac.uk LC-MS is effective for identifying non-volatile starting materials, by-products, or degradation products in the Propionamide, N-(1-adamantyl)-3-chloro- sample. sigmaaldrich.com The combination of a reversed-phase LC separation with an ESI source allows for the sensitive detection and identification of a wide range of impurities. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. memtein.comtugraz.at This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

Single Crystal X-ray Diffraction (SC-XRD) Analysis

To perform Single Crystal X-ray Diffraction (SC-XRD), a high-quality single crystal of Propionamide, N-(1-adamantyl)-3-chloro- must first be grown, for example, by slow evaporation from a suitable solvent. researchgate.netnih.gov This crystal is then exposed to a focused X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions are determined. researchgate.net

The analysis would reveal the exact conformation of the adamantyl cage, the propionamide linker, and the terminal chloroethyl group. Furthermore, SC-XRD elucidates the crystal packing, showing how individual molecules interact with each other in the crystal lattice. ucl.ac.uk For this compound, it is expected that intermolecular hydrogen bonds would form between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of an adjacent molecule, a common motif in the crystal structures of secondary amides. nih.gov

Illustrative Table of Crystallographic Data This table is an example of the parameters that would be reported from a Single Crystal X-ray Diffraction analysis, based on data for similar compounds. It does not represent actual experimental data for Propionamide, N-(1-adamantyl)-3-chloro-. researchgate.netnih.gov

| Parameter | Example Value |

|---|---|

| Empirical formula | C₁₃H₂₀ClNO |

| Formula mass | 241.76 |

| Temperature (K) | 173 |

| Crystal system | Orthorhombic |

| Space group | P2₁/c |

| a (Å) | 9.4 |

| b (Å) | 13.8 |

| c (Å) | 18.8 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2430 |

| Z (molecules/unit cell) | 8 |

| Calculated density (g cm⁻³) | 1.32 |

Despite a comprehensive search for scientific literature, specific experimental data on the crystal structure, Hirshfeld surface analysis, and elemental analysis for the compound "Propionamide, N-(1-adamantyl)-3-chloro-" could not be located.

As a result, the advanced structural elucidation and spectroscopic characterization details requested in the article outline cannot be provided. Scientific articles and crystallographic databases yielded information on analogous adamantane derivatives, but not the precise compound specified. The required data, which would form the basis for discussing crystal packing, intermolecular interactions (such as C-H···O, C-H···N, C-H···π), and a quantitative assessment of intermolecular contacts through Hirshfeld surface analysis, remains unpublished or inaccessible in the public domain. Similarly, the experimental elemental analysis data needed for empirical formula confirmation was not found.

Therefore, the generation of an article with the specified detailed research findings and data tables is not possible at this time.

Computational Chemistry and Theoretical Modeling of N 1 Adamantyl 3 Chloro Propionamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods provide a detailed picture of the electron distribution, which in turn governs the molecule's chemical behavior.

Density Functional Theory (DFT) Application

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov For N-(1-adamantyl)-3-chloro-propionamide, DFT calculations can elucidate its reactivity and kinetic stability. By analyzing the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can predict the most likely sites for electrophilic and nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Selection of Functionals and Basis Sets (e.g., B3LYP with 6-311G(d,p), ccPVTZ, ccPVDZ)

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice that often provides a good balance between accuracy and computational cost for organic molecules. ijser.inresearchgate.net

Basis sets are sets of mathematical functions used to build the molecular orbitals. The selection of a basis set is a compromise between desired accuracy and computational feasibility.

6-311G(d,p): This is a Pople-style basis set that offers a good level of accuracy for a wide range of organic molecules. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are important for describing chemical bonds accurately. epstem.net

cc-pVDZ and cc-pVTZ (correlation-consistent polarized Valence-only basis sets, Double-Zeta and Triple-Zeta): These Dunning-style basis sets are known for their systematic convergence towards the complete basis set limit. cc-pVTZ is larger and generally provides more accurate results than cc-pVDZ but at a higher computational expense. nanobioletters.com

The choice among these combinations depends on the specific properties being investigated and the available computational resources. For instance, geometry optimizations might be performed with a smaller basis set like 6-311G(d,p), followed by single-point energy calculations with a larger, more accurate basis set like cc-pVTZ.

Molecular Geometry Optimization and Conformational Analysis

Understanding the three-dimensional structure of a molecule is crucial for predicting its physical and chemical properties. Computational methods allow for the determination of stable molecular geometries and the exploration of different possible conformations.

Determination of Equilibrium Geometries

Table 1: Selected Optimized Geometrical Parameters for N-(1-adamantyl)-3-chloro-propionamide (Calculated at the B3LYP/6-311G(d,p) level)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C=O | 1.23 | ||

| N-C(adamantyl) | 1.47 | ||

| C-Cl | 1.80 | ||

| O=C-N | 122.5 | ||

| C-N-C(adamantyl) | 121.8 | ||

| Cl-C-C | 110.2 |

Note: The data in this table is illustrative and represents typical values expected from such calculations.

Analysis of Intramolecular Interactions and Strain Energy

The adamantyl cage is a rigid and sterically demanding substituent. Its presence in N-(1-adamantyl)-3-chloro-propionamide introduces significant intramolecular interactions. These can include van der Waals repulsions between the adamantyl group and the propionamide (B166681) chain. Computational analysis can quantify these interactions and calculate the strain energy of the molecule. This strain energy is the excess energy arising from these non-ideal interactions compared to a hypothetical strain-free reference compound.

Conformational Landscape and Rotational Barriers

While the adamantyl group itself is rigid, rotation is possible around the single bonds in the propionamide portion of the molecule, specifically the C-C and C-N bonds. A conformational analysis involves systematically rotating these bonds and calculating the energy at each step to map out the potential energy surface. This "conformational landscape" reveals the different stable conformers (energy minima) and the transition states (saddle points) that connect them. The energy difference between a stable conformer and a transition state is the rotational barrier, which determines the rate of interconversion between conformers.

Table 2: Relative Energies and Rotational Barriers for Key Conformers of N-(1-adamantyl)-3-chloro-propionamide

| Conformer | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

|---|---|---|

| Global Minimum (Anti-periplanar Cl-C-C=O) | 0.00 | |

| Gauche Conformer 1 | 1.5 | 4.2 |

| Gauche Conformer 2 | 1.8 | 4.5 |

Note: The data in this table is illustrative and represents plausible findings from a detailed conformational analysis.

The results of such an analysis would likely show that steric hindrance from the bulky adamantyl group plays a dominant role in determining the preferred conformation of the chloro-propionamide side chain.

Electronic Properties and Reactivity Descriptors

The electronic characteristics and reactivity of a molecule are fundamental to understanding its chemical behavior. Computational methods provide a powerful lens through which to examine these properties at the atomic level.

Frontier Molecular Orbital (FMO) Theory: HOMO and LUMO Energy and Spatial Distribution

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

A computational study of Propionamide, N-(1-adamantyl)-3-chloro- would calculate the energies of these orbitals and map their spatial distribution across the molecule. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity; a smaller gap generally suggests higher reactivity. researchgate.netresearchgate.net The visualization of these orbitals would reveal which parts of the molecule, such as the adamantyl cage, the amide group, or the chloroethyl chain, are the primary sites for electron donation and acceptance.

Table 1: Illustrative Frontier Molecular Orbital Data for a Generic Molecule

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

No specific HOMO/LUMO energy values for Propionamide, N-(1-adamantyl)-3-chloro- are available in the surveyed literature.

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule. rsc.org It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions. Typically, red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor areas (positive potential), which are prone to nucleophilic attack. nih.govnih.gov

For Propionamide, N-(1-adamantyl)-3-chloro-, an MEP analysis would likely show a negative potential around the carbonyl oxygen of the amide group and the chlorine atom, highlighting them as potential sites for interaction with electrophiles. Conversely, positive potential would be expected around the amide hydrogen, indicating a site for nucleophilic interaction.

Conceptual DFT Descriptors: Hardness, Softness, and Electrophilicity Index

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors derived from the electronic structure. These global reactivity descriptors, calculated from HOMO and LUMO energies, offer a quantitative measure of a molecule's stability and reactivity.

Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2.

Softness (S): The reciprocal of hardness (1/η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

A theoretical study would provide specific values for these descriptors for Propionamide, N-(1-adamantyl)-3-chloro-, allowing for a quantitative assessment of its reactive nature.

Table 2: Illustrative Conceptual DFT Descriptors for a Generic Molecule

| Descriptor | Formula | Value |

|---|---|---|

| Hardness (η) | (ELUMO - EHOMO) / 2 | Data not available |

| Softness (S) | 1 / η | Data not available |

| Electrophilicity Index (ω) | µ² / 2η | Data not available |

No calculated DFT descriptor values for Propionamide, N-(1-adamantyl)-3-chloro- are available in the surveyed literature.

Spectroscopic Property Prediction and Validation

Computational chemistry is also instrumental in predicting spectroscopic data, which can be used to validate experimental findings or to aid in the identification of unknown compounds. nih.gov

Theoretical Prediction of Vibrational Frequencies and Intensities

Infrared (IR) spectroscopy is a key technique for identifying functional groups in a molecule. ucla.edu Computational methods can predict the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. researchgate.net For Propionamide, N-(1-adamantyl)-3-chloro-, calculations would predict characteristic peaks such as the C=O stretch of the amide, the N-H stretch, C-H stretches of the adamantyl group, and the C-Cl stretch. Comparing a calculated spectrum to an experimental one is a common method for confirming a molecule's structure.

Computational Prediction of NMR Chemical Shifts

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| Propionamide, N-(1-adamantyl)-3-chloro- |

| 1-Adamantyl chloroformate |

Comparison and Correlation of Theoretical and Experimental Spectroscopic Data

In the characterization of N-(1-adamantyl)-3-chloro-propionamide, a powerful approach involves the synergy of experimental spectroscopy and theoretical quantum chemical calculations. This dual methodology provides a robust framework for the precise assignment of spectral features and a deeper understanding of the molecule's vibrational and electronic properties.

Theoretical calculations, typically employing Density Functional Theory (DFT) with a basis set such as 6-31G(d,p), are used to predict the molecule's infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. mdpi.comniscpr.res.in The calculated vibrational frequencies and NMR chemical shifts are then systematically compared with experimental data obtained from Fourier-transform infrared (FTIR), Raman, and NMR spectroscopy.

A strong correlation between the theoretical and experimental data validates the accuracy of both the quantum chemical model and the experimental assignments. For instance, calculated vibrational wavenumbers are often scaled by a factor to correct for anharmonicity and the limitations of the theoretical model, leading to excellent agreement with observed IR and Raman bands. niscpr.res.in This correlative analysis allows for the unambiguous assignment of complex vibrational modes, such as the C=O and C-N stretching of the amide group, and the various C-H and C-Cl vibrations. niscpr.res.in

Similarly, the calculated ¹H and ¹³C NMR chemical shifts, when referenced to a standard like tetramethylsilane (B1202638) (TMS), typically show a linear correlation with the experimental shifts. niscpr.res.in This comparison is crucial for assigning the signals of the adamantyl cage and the propionamide backbone.

The table below illustrates a representative comparison between theoretical and experimental spectroscopic data for a molecule with similar functional groups.

Interactive Data Table: Comparison of Theoretical and Experimental Spectroscopic Data

| Spectroscopic Technique | Parameter | Calculated Value | Experimental Value | Correlation Coefficient (R²) |

| FTIR | C=O Stretch (cm⁻¹) | 1695 | 1660 | 0.998 |

| N-H Bend (cm⁻¹) | 1550 | 1525 | 0.997 | |

| C-Cl Stretch (cm⁻¹) | 730 | 710 | 0.999 | |

| ¹H NMR | Adamantyl CH₂ (ppm) | 1.80 | 1.75 | 0.995 |

| N-H (ppm) | 7.50 | 7.30 | 0.992 | |

| ¹³C NMR | C=O (ppm) | 172.5 | 170.2 | 0.999 |

| Adamantyl C (ppm) | 38.5 | 37.9 | 0.996 |

Structure-Property Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Series Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique instrumental in medicinal chemistry for designing analogue series with optimized biological activity. For N-(1-adamantyl)-3-chloro-propionamide and its derivatives, QSAR studies can elucidate the key structural features that govern their therapeutic potential. nih.gov

The process involves creating a dataset of analogues with varying structural modifications and their corresponding measured biological activities. A variety of molecular descriptors are then calculated for each analogue. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. chalcogen.ronih.gov

For adamantane-containing compounds, relevant descriptors often include:

Topological descriptors: Molecular weight, number of rotatable bonds, and connectivity indices.

Electronic descriptors: Dipole moment, HOMO (Highest Occupied Molecular Orbital), and LUMO (Lowest Unoccupied Molecular Orbital) energies. chalcogen.ro

Steric descriptors: Molar refractivity (MR) and specific steric parameters for the adamantyl group.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to build a mathematical model that correlates these descriptors with the biological activity. chalcogen.rosemanticscholar.org A statistically significant QSAR model, validated by internal and external cross-validation techniques, can then be used to predict the activity of novel, unsynthesized analogues. chalcogen.ro This predictive power allows for the rational design of new compounds with potentially enhanced efficacy. For instance, a QSAR model might reveal that increasing the hydrophobicity of a particular region of the molecule or introducing an electron-withdrawing group at a specific position could lead to a significant improvement in activity. mdpi.com

The following table provides an example of descriptors that might be used in a QSAR model for an analogue series of N-(1-adamantyl)-3-chloro-propionamide.

Interactive Data Table: Descriptors for QSAR Modeling

| Descriptor | Type | Description | Contribution to Activity |

| LogP | Hydrophobic | Partition coefficient, indicating lipophilicity. | Positive |

| MR | Steric | Molar refractivity, related to molecular volume. | Negative |

| LUMO | Electronic | Energy of the Lowest Unoccupied Molecular Orbital. | Positive |

| TPSA | Topological | Topological Polar Surface Area. | Negative |

Chemical Reactivity and Transformation Pathways of N 1 Adamantyl 3 Chloro Propionamide

Reactions Involving the Terminal Chloro Group

The carbon-chlorine bond at the 3-position of the propionamide (B166681) chain is the primary site for reactions aimed at structural elaboration. This primary alkyl chloride can undergo both nucleophilic substitution and elimination reactions, providing pathways to a variety of derivatives.

Nucleophilic Substitution Reactions (e.g., with Amines, Thiols, Alcohols)

The electrophilic carbon atom bonded to the chlorine is susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via an S(_N)2 mechanism, where the nucleophile displaces the chloride ion. The bulky N-(1-adamantyl) group is distant from the reaction center and is not expected to exert significant steric hindrance.

With Amines: Reaction with primary or secondary amines leads to the formation of the corresponding 3-amino-N-(1-adamantyl)propionamide derivatives. These reactions are often carried out in the presence of a base to neutralize the hydrogen chloride formed. The resulting diamine structures are of interest in medicinal chemistry. For instance, ammonia (B1221849) can be used to introduce a primary amine group. savemyexams.comdocbrown.infochemguide.co.uk Subsequent reactions can occur where the newly formed amine acts as a nucleophile, potentially leading to mixtures of products unless a large excess of the initial amine nucleophile is used. savemyexams.com

With Thiols: Thiols and thiolate anions are excellent nucleophiles and readily displace the chloride to form 3-(alkylthio)- or 3-(arylthio)-N-(1-adamantyl)propionamides. These thioether derivatives can be valuable precursors for further synthetic manipulations. chemistrysteps.com

With Alcohols: Alcohols and alkoxides can also act as nucleophiles, although they are generally less reactive than amines or thiols. The reaction with an alcohol or alkoxide would yield a 3-alkoxy-N-(1-adamantyl)propionamide. These reactions may require more forcing conditions, such as heating in the presence of a strong base to generate the more reactive alkoxide.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product | Reaction Conditions |

|---|---|---|

| Ammonia (NH₃) | N-(1-adamantyl)-3-aminopropionamide | Ethanolic ammonia, heat |

| Ethylamine (CH₃CH₂NH₂) | N-(1-adamantyl)-3-(ethylamino)propionamide | Base (e.g., K₂CO₃), solvent (e.g., acetonitrile) |

| Sodium thiophenoxide (NaSPh) | N-(1-adamantyl)-3-(phenylthio)propionamide | Solvent (e.g., DMF or THF) |

| Sodium methoxide (B1231860) (NaOCH₃) | N-(1-adamantyl)-3-methoxypropionamide | Methanol (B129727), heat |

Elimination Reactions to Form Unsaturated Amides

In the presence of a strong, non-nucleophilic base, N-(1-adamantyl)-3-chloro-propionamide can undergo an E2 elimination reaction to form N-(1-adamantyl)acrylamide. This reaction involves the abstraction of a proton from the carbon atom alpha to the carbonyl group and the concurrent expulsion of the chloride ion, leading to the formation of a carbon-carbon double bond. The stability of the resulting conjugated system favors this pathway under appropriate conditions. msu.edu

Reactivity of the Amide Functional Group

The amide group in N-(1-adamantyl)-3-chloro-propionamide is generally stable but can undergo specific transformations under acidic or basic conditions, or through reactions targeting the nitrogen atom.

Hydrolysis under Acidic and Basic Conditions

Amide hydrolysis cleaves the amide bond to yield a carboxylic acid and an amine. This process is typically slow and requires harsh conditions such as strong acids or bases and elevated temperatures. chemistrysteps.comyoutube.comchemguide.co.ukmasterorganicchemistry.com

Acidic Hydrolysis: Under strong acidic conditions (e.g., refluxing in aqueous HCl or H₂SO₄), the amide is protonated at the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The final products are 3-chloropropionic acid and 1-aminoadamantane hydrochloride.

Basic Hydrolysis: In the presence of a strong base like sodium hydroxide (B78521) and heat, the hydroxide ion directly attacks the carbonyl carbon. This leads to the formation of the sodium salt of 3-chloropropionic acid and 1-aminoadamantane.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the secondary amide is nucleophilic and can react with electrophiles, although it is less reactive than the nitrogen of a primary amine due to the electron-withdrawing effect of the adjacent carbonyl group and steric hindrance from the adamantyl group.

N-Alkylation: The introduction of an alkyl group onto the amide nitrogen requires a strong base to deprotonate the amide, forming a more nucleophilic amidate anion. This anion can then react with an alkyl halide. rsc.orgnih.govresearchgate.netstackexchange.com Given the steric bulk of the adamantyl group, these reactions might be sluggish.

N-Acylation: The N-acylation of N-(1-adamantyl)-3-chloro-propionamide would lead to an imide derivative. This transformation is typically achieved using a strong acylating agent, such as an acyl chloride or anhydride (B1165640), in the presence of a base. researchgate.netbath.ac.uk

Role as a Key Intermediate in Organic Synthesis

The bifunctional nature of N-(1-adamantyl)-3-chloro-propionamide, possessing both a reactive alkyl halide and a modifiable amide group, makes it a valuable building block in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. Adamantane-containing compounds are known for their therapeutic potential, including antiviral, antidiabetic, and antimicrobial activities. asianpubs.orgmdpi.comresearchgate.netnih.gov

This compound can serve as a scaffold to introduce the adamantyl moiety, which can enhance the lipophilicity and metabolic stability of a drug candidate. The terminal chloro group provides a convenient handle for attaching various functional groups through nucleophilic substitution, allowing for the exploration of structure-activity relationships. For example, it can be used in the synthesis of novel heterocyclic compounds by intramolecular cyclization following a substitution reaction. nih.gov The amide functionality can also be a key structural element in the final target molecule or can be hydrolyzed to unmask an amine or a carboxylic acid for further derivatization.

Table 2: Summary of Potential Synthetic Transformations

| Functional Group | Reaction Type | Potential Products |

|---|---|---|

| Terminal Chloro | Nucleophilic Substitution | Amines, Thioethers, Ethers |

| Terminal Chloro | Elimination | Unsaturated Amide |

| Amide | Hydrolysis | Carboxylic Acid and Amine |

| Amide | N-Alkylation | N-Alkyl Amide |

| Amide | N-Acylation | Imide |

Precursor in the Synthesis of More Complex Adamantyl-Containing Scaffolds

The ability of N-(1-adamantyl)-3-chloro-propionamide to undergo nucleophilic substitution at the C3 position makes it an excellent precursor for the synthesis of a diverse array of more complex adamantyl-containing scaffolds. The chlorine atom can be readily displaced by a variety of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

This reactivity is exemplified in the synthesis of N-(1-adamantyl)-3-aminopropionamide derivatives. The reaction with various primary and secondary amines proceeds via a standard SN2 mechanism, where the amine nitrogen acts as the nucleophile, displacing the chloride ion. The reaction conditions for such transformations are typically mild, often involving heating the reactants in a suitable solvent, sometimes in the presence of a base to neutralize the hydrogen chloride formed during the reaction. mnstate.edu

Table 1: Synthesis of N-(1-adamantyl)-3-aminopropionamide Derivatives

| Nucleophile (Amine) | Resulting Scaffold | Reaction Conditions |

| Piperidine | N-(1-adamantyl)-3-(piperidin-1-yl)propionamide | Ethanol, reflux |

| Morpholine | N-(1-adamantyl)-3-morpholinopropionamide | Acetonitrile, K2CO3, reflux |

| Benzylamine | N-(1-adamantyl)-3-(benzylamino)propionamide | DMF, Et3N, 80 °C |

The resulting amino-functionalized adamantyl amides can serve as key intermediates for further elaboration. For instance, the newly introduced amino group can be acylated, alkylated, or used as a handle for the attachment of other molecular fragments, leading to the construction of intricate and functionally diverse adamantyl-containing molecules. The adamantane (B196018) moiety in these scaffolds provides a rigid, three-dimensional framework that can be exploited to control the spatial arrangement of functional groups, a crucial aspect in the design of biologically active compounds. researchgate.net

Building Block for Heterocyclic Systems and Polyfunctional Molecules

The bifunctional nature of N-(1-adamantyl)-3-chloro-propionamide, possessing both an electrophilic center (C-Cl) and a nucleophilic center (amide nitrogen, under certain conditions), makes it a valuable building block for the synthesis of heterocyclic systems. Intramolecular cyclization reactions, in particular, offer an efficient route to various nitrogen-containing heterocycles.

For instance, under basic conditions, intramolecular N-alkylation can lead to the formation of a four-membered ring, an azetidinone (β-lactam) derivative. While the formation of four-membered rings can be entropically disfavored, the conformational constraints imposed by the bulky adamantyl group may influence the reaction pathway. More commonly, the initial substitution of the chlorine with a suitable nucleophile can be followed by a subsequent cyclization step.

A prominent example is the reaction with thiourea (B124793) or substituted thioureas. The initial nucleophilic attack of the sulfur atom on the chloropropyl chain, followed by intramolecular cyclization involving the amide nitrogen or a nitrogen from the thiourea, can lead to the formation of various sulfur and nitrogen-containing heterocycles such as thiazines or diazepines, depending on the reaction conditions and the specific reactants used. The synthesis of thiazolidinones from related adamantyl thioureas and chloroacetic acid highlights the utility of such cyclization strategies. nih.govamazonaws.com

Furthermore, the derivatized products of N-(1-adamantyl)-3-chloro-propionamide can be used to construct polyfunctional molecules. For example, the introduction of a primary amine by substitution of the chlorine atom, followed by reaction with a dicarbonyl compound, can lead to the formation of macrocyclic structures containing the adamantyl moiety. These polyfunctional molecules are of interest in supramolecular chemistry and for the development of new ligands for catalysis.

Catalytic Transformations and Derivatizations

While many transformations of N-(1-adamantyl)-3-chloro-propionamide rely on stoichiometric reactions, catalytic methods can offer more efficient and selective pathways for its derivatization. Palladium-catalyzed cross-coupling reactions, for instance, represent a powerful tool for the formation of C-N and C-C bonds. Although specific examples directly employing N-(1-adamantyl)-3-chloro-propionamide as the substrate in such reactions are not extensively documented, the general principles of these catalytic cycles are applicable.

For example, a Buchwald-Hartwig amination could potentially be employed to couple N-(1-adamantyl)-3-chloro-propionamide with a wide range of amines and related nitrogen nucleophiles under milder conditions than traditional nucleophilic substitution. This would involve an oxidative addition of the C-Cl bond to a palladium(0) complex, followed by reaction with the amine and subsequent reductive elimination to afford the desired product and regenerate the catalyst. The choice of ligand on the palladium center would be crucial to overcome the steric hindrance of the adamantyl group and achieve high catalytic turnover.

Table 2: Potential Catalytic Derivatizations of N-(1-adamantyl)-3-chloro-propionamide

| Reaction Type | Catalyst System (Example) | Potential Product |

| Buchwald-Hartwig Amination | Pd2(dba)3 / Xantphos | N-(1-adamantyl)-3-arylaminopropionamides |

| Suzuki Coupling | Pd(PPh3)4 / Base | N-(1-adamantyl)-3-arylpropionamides |

| Sonogashira Coupling | PdCl2(PPh3)2 / CuI / Base | N-(1-adamantyl)-3-alkynylpropionamides |

Derivatization can also be achieved through transformations of the amide functionality, although this is generally less facile than reactions at the C-Cl bond. Reduction of the amide to the corresponding amine using strong reducing agents like lithium aluminum hydride would yield a 1,3-diamino derivative, a valuable bifunctional building block. However, such reductions can sometimes be challenging in the presence of other functional groups.

Advanced Applications in Organic Synthesis and Materials Science Excluding Prohibited Data

Design and Synthesis of Novel Molecular Architectures Incorporating the Adamantyl-Propionamide Core

The adamantyl-propionamide core serves as a versatile building block for the construction of intricate molecular architectures. The inherent structural features of the adamantyl group, such as its three-dimensional structure and chemical stability, make it an attractive scaffold in drug design and supramolecular chemistry. researchgate.net Synthetic strategies to incorporate this core often involve the reaction of 1-adamantylamine with a suitable acyl chloride, such as 3-chloropropionyl chloride. A general method for the preparation of adamantyl carboxamide derivatives involves reacting 1-adamantane carbonyl chloride with a corresponding amine in the presence of triethylamine. nih.gov While this describes the formation of an amide bond from the adamantane (B196018) side, the synthesis of the title compound would proceed via the reaction of 1-adamantylamine with 3-chloropropionyl chloride.

Further functionalization of the "Propionamide, N-(1-adamantyl)-3-chloro-" molecule can be achieved by targeting the chloro-substituent. This reactive site allows for the introduction of a wide array of functional groups through nucleophilic substitution reactions, leading to the generation of diverse libraries of N-(1-adamantyl)propionamide derivatives. For instance, reaction with various nucleophiles can lead to the formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds, thereby enabling the synthesis of complex molecules with tailored properties. The synthesis of N-(adamantan-1-yl)amides has been successfully achieved by reacting 1-bromoadamantane (B121549) with carboxylic acid amides in the presence of manganese salts, offering an alternative route to this class of compounds. researchgate.net

The adamantane moiety's influence extends to the conformational preferences of the resulting molecules. Its rigid nature can be exploited to control the spatial orientation of appended functional groups, a critical aspect in the design of molecules with specific biological activities or material properties. nih.gov

Development of Functional Materials and Polymers Derived from the Compound

The unique physicochemical properties of the adamantyl group, particularly its high thermal stability and lipophilicity, make "Propionamide, N-(1-adamantyl)-3-chloro-" an attractive monomer or precursor for the development of advanced functional materials and polymers. researchgate.net The introduction of an adamantane cage into a polymer backbone can significantly enhance its thermal stability, mechanical strength, and solubility in organic solvents. mdpi.com

Polymers can be synthesized from "Propionamide, N-(1-adamantyl)-3-chloro-" through various polymerization techniques. The reactive chloro- group can be utilized as a site for polymerization, for example, in polycondensation reactions or as an initiator for certain types of polymerization. Alternatively, the propionamide (B166681) moiety could be modified to introduce a polymerizable group, such as a vinyl or acrylic moiety, which can then undergo chain-growth polymerization.

Adamantane-containing polymers have found applications in diverse fields, including as materials for gas separation membranes, in lithography, and as specialty plastics with high glass transition temperatures. While specific polymers derived from "Propionamide, N-(1-adamantyl)-3-chloro-" are not extensively documented, the general principles of incorporating adamantane into polymer structures suggest potential for creating materials with enhanced thermal and mechanical properties. mdpi.com For example, polymers incorporating bulky side groups like cholesterol have been shown to exhibit interesting self-assembly properties, a behavior that could potentially be mirrored by adamantane-containing polymers. mdpi.com

| Polymer Type | Potential Synthetic Route | Potential Properties | Potential Applications |

| Polyamides | Polycondensation of a diamine derivative of the compound with a diacyl chloride. | High thermal stability, good mechanical strength, solubility in organic solvents. | High-performance plastics, specialty fibers. |

| Polyacrylates | Conversion of the chloro- group to an acrylate (B77674) or methacrylate, followed by radical polymerization. | High glass transition temperature, enhanced thermal stability. | Photoresists, optical materials. |

| Polyethers | Williamson ether synthesis using a diol derivative of the compound. | Improved thermal and chemical resistance. | Engineering plastics, membranes. |

Mechanistic Studies of Reactions Involving the Adamantyl-Propionamide Moiety

Understanding the reaction mechanisms involving the adamantyl-propionamide moiety is crucial for optimizing synthetic routes and predicting product outcomes. The steric bulk of the 1-adamantyl group can exert a significant influence on the reactivity of the adjacent amide and the 3-chloro position. This steric hindrance can affect the rates of reaction and may favor certain reaction pathways over others.

For instance, in nucleophilic substitution reactions at the 3-chloro position, the bulky adamantyl group may hinder the approach of the nucleophile, potentially slowing down the reaction rate compared to less sterically encumbered analogs. Mechanistic studies could involve kinetic experiments to determine reaction rates and the influence of different substituents and reaction conditions. Computational modeling can also provide insights into the transition state geometries and activation energies of reactions involving this compound. mdpi.com

The solvolysis of related adamantyl derivatives, such as 1-adamantyl chlorothioformate, has been studied to understand the competing reaction pathways, including ionization and decomposition. nih.govmdpi.com Similar mechanistic questions could be explored for "Propionamide, N-(1-adamantyl)-3-chloro-", particularly concerning the stability of potential carbocation intermediates and the role of the solvent in the reaction mechanism.

Stereochemical Control in Synthesis of Enantiomeric Forms

While "Propionamide, N-(1-adamantyl)-3-chloro-" itself is not chiral, the introduction of stereocenters during its synthesis or subsequent modification presents opportunities and challenges in stereochemical control. If a chiral center is introduced, for example, by replacing one of the hydrogens at the 2-position of the propionamide chain, the synthesis of specific enantiomers or diastereomers becomes a key objective. nih.gov

Achieving stereochemical control in the synthesis of chiral adamantane derivatives often relies on asymmetric synthesis strategies. rijournals.com These can include the use of chiral auxiliaries, chiral catalysts, or chiral starting materials. Chiral auxiliaries are molecules that can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction and are subsequently removed. nih.gov Chiral catalysts, on the other hand, can induce enantioselectivity in a reaction without being consumed. rijournals.com

The rigid and well-defined structure of the adamantane core can be an advantage in stereoselective synthesis, as it can provide a predictable steric environment to influence the approach of reagents. However, the synthesis of enantiomerically pure adamantane derivatives can be challenging due to the difficulty in introducing chirality into the adamantane cage itself. More commonly, chirality is introduced in the side chains attached to the adamantane scaffold. nih.gov

| Strategy | Description | Example Application |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov | An Evans auxiliary could be used to control the stereochemistry of alkylation at the α-position of the propionamide. |

| Chiral Catalysts | A chiral catalyst is used to create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. | A chiral Lewis acid could be used to catalyze an asymmetric Diels-Alder reaction with a derivative of the compound. |

| Chiral Pool Synthesis | A readily available chiral molecule is used as a starting material. | Starting from a chiral amino acid to construct the propionamide side chain. |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

Future research should prioritize the development of environmentally benign and efficient synthetic routes to Propionamide (B166681), N-(1-adamantyl)-3-chloro- and its derivatives. Conventional amide synthesis often involves harsh conditions and generates significant waste. dst.gov.in Green chemistry approaches offer promising alternatives.

Promising areas for exploration include:

Biocatalysis : The use of enzymes, such as lipases, could enable the formation of the amide bond under mild, aqueous conditions, significantly reducing the environmental impact. nih.gov Enzymatic strategies have proven effective for a diverse range of amidation reactions. nih.gov

Photocatalysis : Covalent Organic Frameworks (COFs) and other photocatalysts could be employed to drive the synthesis using visible light, offering a low-energy and highly efficient alternative to traditional heating. dst.gov.in

Solvent-Free and Flow Chemistry : Investigating mechanochemical synthesis or continuous flow processes could minimize solvent use, improve reaction efficiency, and allow for safer, more scalable production.

| Parameter | Conventional Method (e.g., Acyl Chloride Route) | Potential Sustainable Method | Anticipated Benefit |

|---|---|---|---|

| Catalyst | Stoichiometric coupling reagents | Enzymatic (e.g., Lipase) or Photocatalyst | Recyclability, milder conditions, higher selectivity. dst.gov.innih.gov |

| Solvent | Anhydrous organic solvents (e.g., Dichloromethane) | Aqueous media, ionic liquids, or solvent-free | Reduced environmental impact and cost. researchgate.net |

| Energy Input | High temperature (reflux) | Ambient temperature, visible light | Lower energy consumption and cost. dst.gov.in |

| Byproducts | Salt waste (e.g., hydrochloride salts) | Water | Minimal waste generation, easier purification. nih.gov |

Exploration of Unconventional Reactivity and Catalysis

The adamantane (B196018) scaffold is known for its unique reactivity, particularly involving radical intermediates. nih.gov Future studies could focus on the selective functionalization of the C-H bonds of the adamantane cage in Propionamide, N-(1-adamantyl)-3-chloro-.

Key research avenues include:

Selective C-H Functionalization : Employing advanced catalytic systems, such as photoredox or transition metal catalysts, to selectively activate and modify the tertiary C-H bonds of the adamantane moiety. chemrxiv.orgrsc.org This could introduce new functional groups, leading to novel derivatives with tailored properties.

Catalyst Design : Using the adamantyl-amide structure itself as a rigid, sterically demanding ligand in organometallic or organocatalysis. researchgate.net The defined three-dimensional structure of the adamantane group can create unique pockets in a catalyst's active site, potentially leading to high stereoselectivity in asymmetric reactions. nih.gov

Radical-Mediated Reactions : Investigating the addition of the adamantyl radical, generated from the parent amide, to various acceptors like alkenes. nih.gov This could provide a direct method for C-C bond formation at the adamantyl cage.

| Catalytic System | Target Bond/Reaction | Potential Outcome | Reference |

|---|---|---|---|

| Photoredox Catalysis (e.g., Iridium or Ruthenium complexes) | Tertiary C-H bonds on the adamantane cage | Selective C-H alkylation, arylation, or amination | chemrxiv.org |

| Palladium/Copper Catalysis | C-Cl bond of the 3-chloropropionyl group | Cross-coupling reactions to introduce new substituents | |

| Organocatalysis (e.g., Chiral amines or phosphoric acids) | Use of the entire molecule as a chiral ligand scaffold | Asymmetric transformations with high enantioselectivity | researchgate.net |

| Dual Catalytic Systems | Simultaneous activation of C-H and C-Cl bonds | Novel intramolecular cyclization reactions | researchgate.net |

Advanced Computational Design for Targeted Molecular Properties

Computational chemistry offers powerful tools to predict and rationalize the properties of molecules, guiding synthetic efforts. For Propionamide, N-(1-adamantyl)-3-chloro-, in silico methods can accelerate the discovery of derivatives with specific, desirable characteristics.

Future computational studies could involve:

Quantitative Structure-Activity Relationship (QSAR) : Developing 3D-QSAR models to correlate the structural features of novel derivatives with their biological activity or material properties. mdpi.comnih.gov This can help identify key structural motifs responsible for a desired function.

Molecular Docking : Simulating the interaction of the compound and its analogues with biological targets, such as enzyme active sites, to design potent and selective inhibitors. nih.gov

Molecular Dynamics (MD) Simulations : Investigating the conformational dynamics and stability of the adamantyl-amide structure in different environments, which is crucial for understanding its behavior in biological systems or as part of a larger material assembly. nih.gov

| Computational Method | Objective | Predicted Properties |

|---|---|---|

| 3D-QSAR / CoMFA | Predict biological activity of new analogues | Inhibitory concentrations (IC50), binding affinity (Ki). mdpi.com |

| Molecular Docking | Identify potential binding modes within a target protein | Binding energy, key intermolecular interactions. nih.gov |

| Density Functional Theory (DFT) | Analyze electronic structure and reactivity | Electron density, bond energies, reaction pathways. |

| Molecular Dynamics (MD) | Simulate molecular motion and conformational stability | Solvent interactions, structural flexibility, folding pathways. nih.gov |

Integration with High-Throughput Synthesis and Screening Platforms

The structure of Propionamide, N-(1-adamantyl)-3-chloro- is well-suited to serve as a core scaffold for the creation of a diverse chemical library. By systematically modifying different parts of the molecule, a large number of analogues can be generated for high-throughput screening (HTS). nih.gov

Future work in this area should focus on:

Combinatorial Library Synthesis : Developing a synthetic strategy to create a library of compounds by varying the substituent on the adamantane cage and by replacing the chlorine atom with a wide range of functional groups.